5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid is a chemical compound with the molecular formula C9H6F4O4 and a molecular weight of 254.13 g/mol This compound is a derivative of salicylic acid, where the hydroxyl group is substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid typically involves the reaction of salicylic acid with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other salicylic acid derivatives.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid involves its interaction with various molecular targets. Like other salicylic acid derivatives, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes. This inhibition leads to its anti-inflammatory and analgesic effects . Additionally, the tetrafluoroethoxy group may enhance its lipophilicity and metabolic stability, contributing to its unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Acetylsalicylic Acid (Aspirin): A widely used derivative with enhanced anti-inflammatory effects.
Methyl Salicylate: Another derivative used in topical analgesic formulations.
Uniqueness
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)9(12,13)17-4-1-2-6(14)5(3-4)7(15)16/h1-3,8,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFTDHVVUZINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)F)(F)F)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.